Methylprednisolone acetate-d6
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Overview
Description
Methylprednisolone acetate-d6 is a deuterated form of methylprednisolone acetate, a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. The deuterium labeling (d6) is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound without altering its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone acetate-d6 typically involves the incorporation of deuterium atoms into the methylprednisolone acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified using techniques such as chromatography to ensure high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone acetate-d6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound into its active or inactive forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various hydroxylated, dehydrogenated, and substituted derivatives of this compound. These products are often studied for their pharmacological properties and metabolic pathways.
Scientific Research Applications
Methylprednisolone acetate-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of glucocorticoids.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of methylprednisolone acetate.
Industry: Utilized in the development of new glucocorticoid formulations and delivery systems.
Mechanism of Action
Methylprednisolone acetate-d6 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it regulates the expression of specific genes involved in inflammation and immune response. The molecular targets include various cytokines, enzymes, and transcription factors that mediate the anti-inflammatory and immunosuppressive effects of the compound.
Comparison with Similar Compounds
Methylprednisolone acetate-d6 is compared with other similar compounds such as:
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone: A naturally occurring glucocorticoid with broader physiological effects.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering its biological activity. This makes it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C24H32O6 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,11,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i5D,10D,11D2,13D,21D |
InChI Key |
PLBHSZGDDKCEHR-CUDOFGGBSA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](C[C@@H]3[C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])O)[2H])([2H])C)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O |
Origin of Product |
United States |
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